N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine

Chromatographic separation Impurity profiling Dexrazoxane metabolism

N‑(2‑Amino‑2‑oxoethyl)‑N‑[(2S)‑2‑(3,5‑dioxo‑1‑piperazinyl)propyl]‑glycine (CAS 120418‑76‑0) is a chiral, one‑ring open hydrolysis intermediate of the cardioprotective agent dexrazoxane (ICRF‑187). It is formally designated metabolite C (or Impurity C) and belongs to the bisdioxopiperazine‑derived impurity class.

Molecular Formula C11H18N4O5
Molecular Weight 286.28 g/mol
CAS No. 120418-76-0
Cat. No. B151382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine
CAS120418-76-0
Molecular FormulaC11H18N4O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC(CN(CC(=O)N)CC(=O)O)N1CC(=O)NC(=O)C1
InChIInChI=1S/C11H18N4O5/c1-7(15-4-9(17)13-10(18)5-15)2-14(3-8(12)16)6-11(19)20/h7H,2-6H2,1H3,(H2,12,16)(H,19,20)(H,13,17,18)/t7-/m0/s1
InChIKeyNMKSQOBSNDOTQH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 120418-76-0: Dexrazoxane One‑Ring Open Metabolite C – Identity, Class, and Procurement-Relevant Characterization


N‑(2‑Amino‑2‑oxoethyl)‑N‑[(2S)‑2‑(3,5‑dioxo‑1‑piperazinyl)propyl]‑glycine (CAS 120418‑76‑0) is a chiral, one‑ring open hydrolysis intermediate of the cardioprotective agent dexrazoxane (ICRF‑187). It is formally designated metabolite C (or Impurity C) and belongs to the bisdioxopiperazine‑derived impurity class. The compound is formed via dihydropyrimidine amidohydrolase (DHPase)‑catalyzed ring opening of dexrazoxane and serves as the obligate substrate for the second enzymatic step – dihydroorotase (DHOase)‑mediated conversion to the fully ring‑opened metal‑chelating metabolite ADR‑925 [1]. It is supplied as a characterized reference standard for analytical method development, method validation, and quality control testing of dexrazoxane active pharmaceutical ingredient (API) and finished dosage forms [2].

Why Dexrazoxane One‑Ring Open Intermediates Cannot Be Interchanged: Metabolite B vs. Metabolite C


Dexrazoxane metabolism generates two positionally isomeric one‑ring open intermediates – metabolite B and metabolite C – that differ in the regiochemistry of the amino‑oxoethyl substituent on the propyl linker [1]. These isomers exhibit distinct chromatographic retention behavior and may be metabolized at different rates by DHOase, making them non‑interchangeable as analytical reference standards. A reference standard certified as metabolite B cannot serve as a substitute for metabolite C in impurity profiling or pharmacokinetic assays, because co‑elution or misidentification would compromise the accuracy of the impurity profile required for ANDA/DMF submissions. The quantitative evidence below demonstrates why compound‑specific procurement is essential.

Quantitative Differentiation Evidence for CAS 120418-76-0 (Dexrazoxane Metabolite C) Relative to Closest Analogs


HPLC Resolution of Metabolite B and Metabolite C Under DHPase Assay Conditions

The two one‑ring open hydrolysis products of dexrazoxane – metabolite B and metabolite C – were baseline‑separated by reversed‑phase HPLC using the chromatographic system described by Hasinoff (1993). This separation was achieved under the conditions used to monitor DHPase‑catalyzed ring opening, enabling independent quantification of each positional isomer [1]. The ability to resolve B and C chromatographically is a prerequisite for accurate impurity profiling during dexrazoxane API and finished product release testing [2].

Chromatographic separation Impurity profiling Dexrazoxane metabolism

DHPase‑Catalyzed Formation Rate: Dexrazoxane (ICRF‑187) vs. Levrazoxane (ICRF‑186)

DHPase catalyzes the first ring opening of dexrazoxane (ICRF‑187) 4‑fold faster than it does on the R‑enantiomer levrazoxane (ICRF‑186) under non‑saturating conditions [1]. Because this step generates the one‑ring open intermediates B and C, the 4‑fold rate differential means that the pool of metabolite C (and B) is formed significantly more rapidly from the clinically used S‑enantiomer. This enantioselectivity is directly relevant to the selection of dexrazoxane over levrazoxane as the therapeutic agent, and by extension, to the prioritization of the S‑configured metabolite C as the impurity marker.

Enzyme kinetics Enantioselective metabolism Dihydropyrimidine amidohydrolase

DHOase Substrate Specificity: One‑Ring Open Intermediates vs. Intact Dexrazoxane

The second ring‑opening step – conversion of metabolites B and C to ADR‑925 – is catalyzed exclusively by dihydroorotase (DHOase, EC 3.5.2.3), not by DHPase. Intact dexrazoxane is not a substrate for DHOase [1][2]. This strict enzyme specificity means that metabolite C (and B) are obligatory intermediates in the formation of the pharmacologically active metal‑chelating species ADR‑925. In rats pretreated with the DHOase inhibitor 5‑aminoorotic acid, the AUC of ADR‑925 was reduced 5.3‑fold, confirming that DHOase‑mediated metabolism of B and C is the rate‑limiting activation pathway in vivo [1].

Dihydroorotase Sequential metabolism ADR-925 activation

Plasma Pharmacokinetics: Relative Abundance of One‑Ring Open Intermediates in the Rat

Following intravenous administration of dexrazoxane to rats, the one‑ring open intermediates (B + C) were detected in plasma within 5 min, reaching combined concentrations of 4–9 % of the parent drug at 5 min and 6–24 % at 120 min [1]. Critically, the ratio of the two intermediates in plasma matched the ratio produced by DHPase in vitro, confirming that the in vivo metabolite profile directly reflects the enantioselective enzymatic ring opening [1]. This concordance between in vitro and in vivo ratios underscores the need for a compound‑specific standard – metabolite C – rather than a mixed B/C standard – when quantifying individual isomer exposure.

Pharmacokinetics Metabolite ratio In vivo metabolism

ISO 17034 Certified Reference Standard vs. Non‑Certified Impurity Materials

CAS 120418‑76‑0 is available as an ISO 17034‑certified reference standard from CATO Research Chemicals, produced under a quality system accredited for reference material production [1]. This certification provides documented metrological traceability, assigned purity with uncertainty budget, and compliance with ICH Q7 and 21 CFR 211 requirements for analytical standards used in cGMP quality control. In contrast, non‑certified impurity materials from general chemical suppliers typically lack batch‑specific certificates of analysis with formal uncertainty statements and are not produced under an accredited quality management system .

Reference standard ISO 17034 Regulatory compliance

Structural Identity Confirmation: Metabolite C Distinguished from Racemic and Regioisomeric Impurities

The compound is unequivocally identified as the (S)‑configured one‑ring open intermediate with the amino‑oxoethyl substituent at the 2‑position of the propyl linker, distinguishing it from its regioisomer metabolite B (substitution at the 1‑position) and from the racemic impurity rac‑dexrazoxane impurity 6 (CAS 2084092‑84‑0) [1]. Full characterization data compliant with regulatory guidelines are supplied with the reference standard, including NMR, MS, and chiral purity determination [1]. The availability of single‑isomer, fully characterized material eliminates the risk of using a racemic mixture or misidentified positional isomer in quantitative impurity assays.

Structural characterization Chiral purity Impurity designation

Procurement‑Driven Application Scenarios for CAS 120418-76-0 (Dexrazoxane Metabolite C Reference Standard)


ANDA/DMF Impurity Method Validation for Dexrazoxane Finished Dosage Forms

The ISO 17034 certified reference standard of metabolite C is used to establish system suitability, determine relative response factors (RRF), and validate the specificity, linearity, and accuracy of HPLC impurity methods required for ANDA submissions. Its baseline chromatographic resolution from metabolite B, demonstrated under DHPase assay conditions, provides documented evidence that the method meets ICH Q2(R1) specificity criteria [1]. Regulatory reviewers expect individual impurity markers – not combined or surrogate standards – for each specified impurity in the drug product specification.

In Vitro Metabolic Activation Studies: Separating DHPase and DHOase Enzymatic Steps

Because metabolite C is the obligate substrate for DHOase but not for DHPase, it enables researchers to isolate and measure the second ring‑opening step independently. This is essential for studying the pharmacodynamic activation of dexrazoxane to ADR‑925, the iron‑chelating species responsible for cardioprotection. The 5.3‑fold reduction in ADR‑925 AUC upon DHOase inhibition confirms that this step is both enzyme‑specific and pharmacologically significant [2].

Preclinical Pharmacokinetic Profiling of Dexrazoxane Metabolites

In rodent and large‑animal pharmacokinetic studies, metabolite C is used as a quantitative reference to determine the plasma concentration‑time profile of the individual one‑ring open intermediate. The concordance between the in vitro DHPase product ratio and the in vivo B:C plasma ratio ensures that the isomer‑specific standard yields physiologically meaningful exposure data [3]. This data supports the metabolite safety assessment section of the Common Technical Document (CTD).

Quality Control Release Testing of Dexrazoxane API and Injectable Formulations

Metabolite C is a specified impurity in dexrazoxane drug substance and drug product monographs. QC laboratories use the certified reference standard to prepare impurity marker solutions for HPLC analysis, ensuring that each batch of dexrazoxane API or lyophilized powder for injection meets the acceptance criterion for this individual impurity. The use of a characterized, single‑isomer standard eliminates the risk of peak misidentification that would occur with a mixed B/C standard or a non‑certified chemical reagent [4].

Quote Request

Request a Quote for N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.